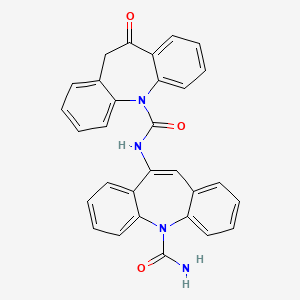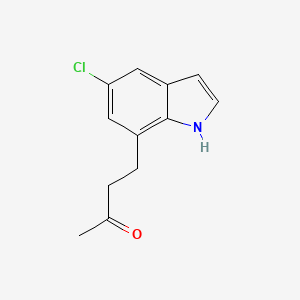
N-(azetidin-3-yl)isoquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-yl)isoquinolin-6-amine is a heterocyclic compound that features both an azetidine ring and an isoquinoline moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)isoquinolin-6-amine typically involves the formation of the azetidine ring followed by its attachment to the isoquinoline moiety. One common method is the aza-Michael addition, where an azetidine precursor reacts with an isoquinoline derivative under basic conditions. For example, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)isoquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or the azetidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
Scientific Research Applications
N-(azetidin-3-yl)isoquinolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological and psychiatric disorders.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)isoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The isoquinoline moiety can bind to receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(azetidin-3-yl)quinolin-6-amine: Similar structure but with a quinoline ring instead of an isoquinoline ring.
N-(azetidin-3-yl)pyridin-6-amine: Contains a pyridine ring instead of an isoquinoline ring.
N-(azetidin-3-yl)benzeneamine: Features a benzene ring instead of an isoquinoline ring.
Uniqueness
N-(azetidin-3-yl)isoquinolin-6-amine is unique due to the combination of the azetidine ring and the isoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The isoquinoline ring provides additional sites for functionalization, enhancing its versatility in chemical synthesis and drug development.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(azetidin-3-yl)isoquinolin-6-amine |
InChI |
InChI=1S/C12H13N3/c1-2-11(15-12-7-14-8-12)5-9-3-4-13-6-10(1)9/h1-6,12,14-15H,7-8H2 |
InChI Key |
IWHCBWVHESFUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)

![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
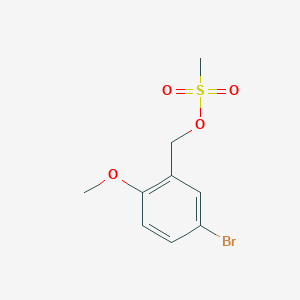
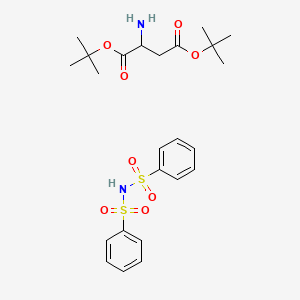
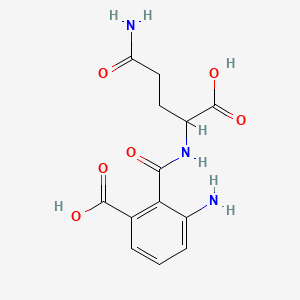
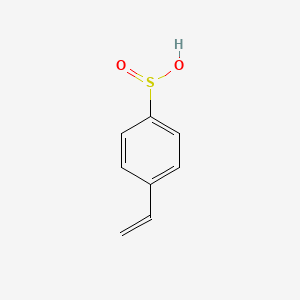

![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)
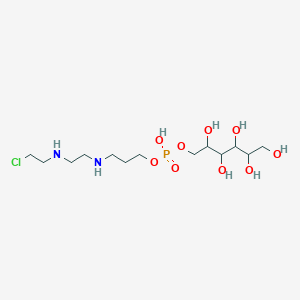
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)
